2-ethyl-4-methoxy-1H-benzo[f]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-1H-benzo[f]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(16-11)8-10-6-4-5-7-12(10)15(13)17-2/h4-9,16H,3H2,1-2H3 |
InChI Key |
IFPNHAGNJLDZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C=C2N1)OC |
Origin of Product |
United States |
Synthetic Methodologies for the 2 Ethyl 4 Methoxy 1h Benzo F Indole Core and Its Structural Analogs
Strategies for Constructing the 1H-Benzo[f]indole Ring System
The creation of the tricyclic benzo[f]indole structure is the foundational step in the synthesis of the target molecule. This can be achieved through various classical and modern cyclization and annulation reactions.
The construction of the benzo[f]indole skeleton often relies on annulation strategies that build the pyrrole (B145914) ring onto a pre-existing naphthalene (B1677914) system. One-pot multicomponent reactions represent an efficient approach. For instance, novel 2-aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones have been synthesized through a domino reaction involving 2-amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, and various aromatic aldehydes. lqdtu.edu.vn Similarly, high-yield, one-pot, three-component reactions between arylglyoxals, 4-hydroxycoumarin, and 2-aminonaphthalene-1,4-dione (B1606235) derivatives under reflux in ethanol (B145695) have been developed to produce new families of 1H-benzo[f]indole-4,9-dione derivatives. researchgate.net
A prominent classical method for indole (B1671886) formation is the Fischer indole synthesis . thermofisher.com This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) (or in this case, a naphthylhydrazine) with an aldehyde or ketone. thermofisher.comwikipedia.org The reaction proceeds through a hydrazone intermediate, which, upon protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org This method is highly versatile and widely used for preparing a variety of substituted indoles. nih.gov
Modern approaches include annulation via benzyne (B1209423) intermediates. These methods involve the generation of a benzyne-tethered species that undergoes intramolecular anionic cyclization to form benzo-fused heterocycles, offering a pathway to a wide variety of indole and tetrahydrocarbazole derivatives. researchgate.net
Table 1: Comparison of Annulation Strategies for Benzo[f]indole Analogs
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Three-Component Domino Reaction | 2-Amino-1,4-naphthoquinone, N-acylmethylpyridinium bromides, Aromatic aldehydes | Not specified in abstract | 2-Aryl-3-benzoyl-1H-benzo[f]indole-4,9-diones | Not specified | lqdtu.edu.vn |
| Three-Component Reaction | Arylglyoxals, 4-Hydroxycoumarin, 2-Aminonaphthalene-1,4-dione | Reflux in EtOH | 1H-Benzo[f]indole-4,9-diones with coumarin (B35378) substituent | High | researchgate.net |
| Fischer Indole Synthesis | Phenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | Carbazole precursor | 89% | nih.gov |
| Fischer Indole Synthesis | Phenylhydrazine, Pyrrole-dicarboxylate derivative | PPA in THF, reflux | Lycogarubin C (indole alkaloid) | Satisfactory | nih.gov |
Once the benzo[f]indole core is formed, regioselective functionalization allows for the introduction of substituents at specific positions. Direct C–H functionalization has emerged as a powerful tool for this purpose. Palladium-catalyzed direct arylation, for example, has been systematically studied for benzo-fused heterocycles like benzofuran, benzothiophene, and indole. chemicalbook.comacs.org These protocols often employ a palladium catalyst with a ligand and a base (such as potassium pivalate) to achieve regioselective arylation, typically at the C2-position. chemicalbook.com
While direct functionalization of the benzenoid ring of the indole system is more challenging due to lower reactivity, methods have been developed to achieve this. orientjchem.org For instance, catalyst-controlled C4–H and C5–H arylation reactions of indoles bearing a removable directing group at the C3 position have been established. orientjchem.org Anionic benzyne cyclization strategies also provide a route to regioselectively synthesized functionalized indoles by allowing for the trapping of organolithium intermediates with various electrophiles. nih.gov
Introduction of the 2-ethyl and 4-methoxy Substituents: Specific Synthetic Pathways
The synthesis of 2-ethyl-4-methoxy-1H-benzo[f]indole can be approached through two primary strategies: direct functionalization of a pre-formed ring system or, more commonly, by incorporating the substituents into the precursors before the final ring-forming cyclization.
Direct C2-alkylation of a 4-methoxy-1H-benzo[f]indole intermediate is a plausible, though potentially challenging, route. Transition-metal-catalyzed C–H bond activation provides a direct method for functionalizing indoles. acs.org For example, Rh(III)-catalyzed regioselective C2–H alkylation of indoles using diazo compounds has been developed, offering an atom-economic pathway to alkyl-substituted indoles under mild conditions. acs.org Another strategy involves the B(C6F5)3-catalyzed transfer of secondary alkyl groups from amines to the C3-position of indoles, which could potentially be adapted for C2-alkylation in specific substrates. acs.org However, achieving high regioselectivity and yield in direct alkylation can be difficult, often making precursor-based methods more attractive.
A more robust and controllable strategy involves using precursors that already contain the ethyl and methoxy (B1213986) groups. The Fischer indole synthesis is exceptionally well-suited for this approach. thermofisher.comwikipedia.org A hypothetical, yet highly plausible, synthesis of this compound would involve the reaction of 4-methoxy-1-naphthylhydrazine with 2-butanone (B6335102) .
Step 1: Precursor Synthesis: 4-methoxy-1-naphthylamine would be converted to the corresponding diazonium salt, followed by reduction to yield 4-methoxy-1-naphthylhydrazine.
Step 2: Condensation & Cyclization: The resulting hydrazine (B178648) is condensed with 2-butanone in the presence of an acid catalyst, such as polyphosphoric acid (PPA), gaseous HCl in ethanol, or a Lewis acid like ZnCl2. wikipedia.orgnih.gov The reaction forms the hydrazone in situ, which then undergoes the characteristic rearrangement and cyclization to yield the final product, this compound. The ethyl group originates from the 2-butanone precursor, while the methoxy group is carried over from the naphthylhydrazine. It is important to note that studies on methoxy-substituted phenylhydrazones in Fischer synthesis have revealed possibilities for abnormal reactions or unexpected cyclization pathways, which must be considered during optimization. nih.gov
Another powerful precursor-based method relies on the cyclization of ortho-alkynyl anilines (or naphthylamines). A variety of 2-substituted benzofurans and indoles can be synthesized via copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and anilines under mild conditions. nih.govnih.gov To synthesize the target molecule, one could envision a pathway starting with a suitably substituted naphthalene, such as 1-amino-4-methoxy-2-(but-1-yn-1-yl)naphthalene. An intramolecular, metal-catalyzed (e.g., copper or palladium) cyclization would then form the desired this compound. nih.gov
Table 2: Key Parameters in Fischer Indole Synthesis of Substituted Indoles
| Carbonyl Compound | Hydrazine | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Pyruvic acid | 1-methylphenylhydrazine | Alcoholic hydrogen chloride | 1-Methylindole-2-carboxylic acid | thermofisher.com |
| 1,4-Cyclohexanedione monoethyleneacetal | Phenylhydrazine | 190 °C for 4.5 h | Indole product (carbazole precursor) | nih.gov |
| 2-Hydroxymethylene-5-methylcyclohexanone | Phenyldiazonium chloride (via Japp–Klingemann) | HOAc/HCl, reflux | 1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole | nih.gov |
| Ketone 102 | Boc-masked phenylhydrazine 101 | Not specified | Carbazole-based Indole 103 | nih.gov |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing yield and purity. For a Fischer indole synthesis approach, several parameters can be adjusted.
Catalyst Choice: The acidity of the medium is crucial. A range of Brønsted acids (HCl, H₂SO₄, PPA, p-toluenesulfonic acid) and Lewis acids (BF₃, ZnCl₂, AlCl₃) can be screened. wikipedia.org The choice of acid can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.
Solvent and Temperature: The reaction is typically performed by heating, often in a high-boiling solvent or using the acid catalyst itself as the medium (e.g., PPA). Optimization of temperature and reaction time is necessary to ensure complete conversion while minimizing the formation of degradation byproducts.
Reactant Stoichiometry: Adjusting the ratio of the ketone to the hydrazine can also impact the yield.
For syntheses involving metal-catalyzed cross-coupling and cyclization, optimization would focus on:
Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the specific ligand can dramatically affect reaction efficiency and selectivity.
Base and Solvent: The base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) and solvent (e.g., DMSO, DMF, toluene) must be carefully selected to facilitate both the coupling and the final cyclization step. nih.gov Reaction conditions are generally milder than in the classical Fischer synthesis, but thorough screening is still required to find the optimal combination for a specific substrate. nih.gov
Stereochemical Control and Diastereoselective Synthesis
The introduction of multiple substituents onto the benzo[f]indole scaffold necessitates rigorous control over the spatial orientation of these groups. Diastereoselective synthesis, the ability to preferentially form one diastereomer over others, is a critical aspect of modern organic synthesis. While specific methodologies for the diastereoselective synthesis of this compound are not extensively documented, general principles and related examples in indole chemistry offer a roadmap for achieving such control.
Strategies for stereochemical control can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled methods. For a molecule like this compound, where stereocenters could potentially exist at the C2 and C4 positions (depending on the hydrogenation state of the ring system), a combination of these strategies would likely be employed.
Substrate- and Auxiliary-Controlled Diastereoselection
In substrate-controlled reactions, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For instance, the synthesis could commence from a chiral precursor that already contains one of the desired stereocenters. A notable approach involves the use of chiral auxiliaries, which are temporary chiral groups that are attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
While no direct examples for this compound are available, studies on related indole systems demonstrate the feasibility of this approach. For example, the diastereoselective preparation of 3-substituted indoline-2-carboxylates has been achieved through the catalytic hydrogenation of N-acylindole-2-carboxylates. nih.gov This method allows for the synthesis of either cis- or trans-indoline diastereomers by controlled epimerization. nih.gov Such a strategy could be envisioned for a benzo[f]indole system where a chiral auxiliary on the nitrogen or a substituent could direct the diastereoselective introduction of the ethyl group at C2.
Catalyst-Controlled Diastereoselective Synthesis
The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the direct formation of enantiomerically enriched products from prochiral substrates. In the context of substituted indoles, various catalytic systems have been employed to achieve high levels of stereocontrol.
Copper-Catalyzed Reactions: Copper hydride (CuH) catalysis has emerged as a powerful tool for the diastereo- and enantioselective synthesis of substituted indolines. A notable method involves the preparation of cis-2,3-disubstituted indolines with high diastereo- and enantioselectivity. researchgate.netrsc.org This approach, while demonstrated for the 2,3-substitution pattern, highlights the potential of copper catalysis to control stereochemistry in the synthesis of substituted indole rings. The regioselectivity between N- and C3-alkylation of indole derivatives can also be controlled by the choice of ligand in copper-catalyzed reactions, offering a pathway to chiral N-alkylated indoles. nih.govchemrxiv.orgmit.edu
Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used for the C2-alkylation of indoles. nih.gov By employing a traceless directing group on the indole nitrogen, efficient and selective introduction of alkyl groups at the C2 position can be achieved. nih.gov This strategy could be adapted for the synthesis of this compound by starting with a 4-methoxy-substituted benzo[f]indole.
Palladium-Catalyzed Reactions: Palladium catalysis offers versatile methods for the construction of substituted indoles. For instance, the palladium/norbornene cooperative catalysis has been utilized for the synthesis of C3,C4-disubstituted indoles through a cascade process. researchgate.net Although this addresses a different substitution pattern, it showcases the power of palladium catalysis in creating complex indole structures with defined regiochemistry, which is a prerequisite for stereocontrol.
Organocatalysis: Chiral phosphoric acids have proven to be effective organocatalysts for the asymmetric dearomatization of 2,3-disubstituted indoles, leading to the switchable divergent synthesis of chiral indolenines and fused indolines. rsc.orgnih.gov This demonstrates the ability of organocatalysts to create chiral centers on the indole core with high enantioselectivity.
Potential Synthetic Strategies and Research Directions
Based on the available literature, a plausible, albeit speculative, diastereoselective synthesis of this compound could involve the following key steps:
Synthesis of a 4-Hydroxybenzo[f]indole Derivative: The synthesis could begin with the construction of a 4-hydroxy-1H-benzo[f]indole core. Modified Bischler-Möhlau reactions have been used to synthesize 4-hydroxyindoles, and similar principles could be applied to the benzo[f]indole system. researchgate.net Alternative routes to 4-hydroxyindole (B18505) fused isocoumarins have also been developed. rsc.org
Stereoselective Introduction of the Methoxy Group: The chiral environment required to direct the methylation of the 4-hydroxy group could be established using a chiral auxiliary on the indole nitrogen. Alternatively, an enzymatic resolution or a chiral phase-transfer catalyst could be explored to achieve enantioselective methylation.
Diastereoselective C2-Alkylation: With the C4-methoxy stereocenter in place, a diastereoselective C2-alkylation could be attempted. This would likely be a substrate-controlled reaction, where the existing stereocenter at C4 directs the approach of the ethylating agent. The use of a directing group on the nitrogen in conjunction with a transition metal catalyst, such as rhodium, could enhance the diastereoselectivity of this step.
The following table summarizes potential catalytic systems and their relevance to the stereoselective synthesis of the target compound:
| Catalytic System | Relevant Transformation | Potential Application for Target Synthesis | Key Findings |
| Copper Hydride (CuH) | Diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. researchgate.netrsc.org | Could be adapted for the construction of the benzo[f]indole core with defined stereochemistry. | Mild reaction conditions and high functional group compatibility. researchgate.net |
| Rhodium(II) Complexes | C2-alkylation of indoles using a traceless directing group. nih.gov | Diastereoselective introduction of the ethyl group at the C2 position of a 4-methoxybenzo[f]indole intermediate. | Good to excellent yields and broad scope. nih.gov |
| Palladium/Norbornene | Synthesis of C3,C4-disubstituted indoles. researchgate.net | Demonstrates advanced strategies for functionalizing the benzene (B151609) portion of the indole ring system. | Good functional group tolerance. researchgate.net |
| Chiral Phosphoric Acids | Asymmetric dearomatization of 2,3-disubstituted indoles. rsc.orgnih.gov | Could potentially be used to create a chiral center at C4 of the benzo[f]indole ring. | Switchable synthesis of different chiral indole derivatives. rsc.orgnih.gov |
Future research in this area will undoubtedly focus on the development of novel catalytic systems that can achieve high levels of both regio- and stereoselectivity in a single step. The application of computational studies to understand the transition states of these reactions will be crucial in designing more effective catalysts and predicting stereochemical outcomes. The successful diastereoselective synthesis of this compound and its analogs will open new avenues for exploring their chemical and biological properties.
Advanced Analytical and Spectroscopic Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the analytical and spectroscopic characterization of the chemical compound This compound is not publicly available.
The requested article, which was to be strictly focused on the advanced analytical and spectroscopic characterization of this specific molecule, cannot be generated. The instructions specified that the content must be thorough, informative, and scientifically accurate, based on detailed research findings for each outlined section. However, no publications or database entries containing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), fluorescence spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) data for this compound were identified.
While research exists for related structures, such as other substituted benzo[f]indoles and various indole derivatives nih.govrsc.orgnih.gov, the explicit user requirement to focus solely on this compound and not introduce information outside this scope prevents the use of analogous data. Creating content based on related compounds would be speculative and would not meet the standard of scientific accuracy for the specific subject of the request.
Therefore, until the synthesis and characterization of this compound are reported in peer-reviewed scientific literature, it is not possible to provide the detailed article as outlined.
Advanced Analytical and Spectroscopic Characterization in Research of 2 Ethyl 4 Methoxy 1h Benzo F Indole
Chromatographic Techniques for Purity Assessment and Isolation
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule like 2-ethyl-4-methoxy-1H-benzo[f]indole, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for assessing purity, identifying potential isomers, and detecting trace impurities from the synthetic process. The volatility of many indole (B1671886) derivatives makes them amenable to GC analysis, sometimes following a derivatization step to enhance thermal stability and improve chromatographic behavior.
In a typical GC analysis of this compound, the compound is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions and can be used for identification when compared to a known standard.
Detailed Research Findings:
While specific chromatograms for this compound are not widely published, the general methodology for analyzing indole derivatives is well-established. nih.govnih.gov For instance, studies on related indole compounds often employ a high-temperature, non-polar or medium-polarity capillary column. The choice of the stationary phase is critical; a common choice would be a phenyl-substituted polysiloxane phase, which provides good selectivity for aromatic compounds.
The operating conditions are optimized to achieve good resolution and peak shape. This includes controlling the temperature program of the GC oven, the flow rate of the carrier gas (typically helium or hydrogen), and the injection parameters. A hypothetical GC method for the analysis of this compound is outlined in the table below.
Interactive Data Table: Hypothetical GC-MS Parameters for the Analysis of this compound
| Parameter | Value | Purpose |
| Column | ||
| Stationary Phase | 5% Phenyl Polysiloxane | Provides selectivity for aromatic compounds. |
| Length | 30 m | Standard length for good resolution. |
| Internal Diameter | 0.25 mm | Offers a good balance of sample capacity and efficiency. |
| Film Thickness | 0.25 µm | Suitable for general-purpose analysis. |
| Temperatures | ||
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) | Separates compounds with a range of boiling points. |
| Carrier Gas | ||
| Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 0.25 mm ID column. |
| Detector (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | 50-500 m/z | Covers the expected mass of the parent ion and its fragments. |
The mass spectrometer detector would provide a mass spectrum for the peak eluting at the characteristic retention time. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of its structure. This fragmentation pattern can be used to confirm the identity of the compound. For complex mixtures, derivatization techniques such as silylation may be employed to increase the volatility and thermal stability of related indole compounds, although this may not be necessary for this compound itself. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions in the solid state. For a complex heterocyclic system like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a significant goal in its characterization.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.
Detailed Research Findings:
While the specific crystal structure of this compound is not available in the surveyed literature, the crystallographic analysis of a closely related compound, 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile , provides a clear example of the type of data obtained from such an analysis. researchgate.net The study of this analog reveals detailed information about the geometry and packing of the benzo[f]indole core.
The crystal structure of 1-methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile was solved and refined to a high degree of precision. The data revealed that the benzo[f]indole ring system is essentially planar. In the crystal lattice, the molecules are stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules, as well as C-H···π interactions. researchgate.net The key crystallographic data for this related compound are summarized in the interactive table below.
Interactive Data Table: Crystallographic Data for 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile researchgate.net
| Parameter | Value | Description |
| Crystal Data | ||
| Chemical Formula | C₁₅H₁₂N₂O | The elemental composition of the molecule. |
| Formula Weight | 236.27 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems. |
| Space Group | C2/c | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | ||
| a | 18.663(4) Å | Length of the 'a' axis of the unit cell. |
| b | 7.3763(15) Å | Length of the 'b' axis of the unit cell. |
| c | 18.589(4) Å | Length of the 'c' axis of the unit cell. |
| α | 90° | Angle between 'b' and 'c' axes. |
| β | 113.46(3)° | Angle between 'a' and 'c' axes. |
| γ | 90° | Angle between 'a' and 'b' axes. |
| Volume | 2347.6(8) ų | The volume of the unit cell. |
| Z | 8 | The number of molecules in the unit cell. |
| Data Collection and Refinement | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used. |
| Temperature | 113 K | The temperature at which the data was collected. |
| Reflections collected | 11412 | The total number of diffraction spots measured. |
| Independent reflections | 2060 | The number of unique diffraction spots. |
| R-factor (R1) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | 0.094 | A weighted R-factor based on all data. |
This detailed crystallographic data provides an unambiguous confirmation of the molecular structure of the benzo[f]indole derivative. A similar analysis of this compound would be expected to yield comparable data, confirming the positions of the ethyl and methoxy (B1213986) substituents on the benzo[f]indole framework and revealing the packing of the molecules in the crystal lattice. The synthesis of various benzo[f]indole derivatives has been a subject of interest, and the structural confirmation by techniques like X-ray crystallography is a critical step in these studies. rsc.orgacs.org
Mechanistic Investigations of Chemical Transformations Involving the 1h Benzo F Indole Core
Elucidation of Reaction Mechanisms in the Formation and Functionalization of 2-ethyl-4-methoxy-1H-benzo[f]indole
The synthesis and subsequent modification of this compound are governed by fundamental principles of organic reaction mechanisms. The electron-rich nature of the benzo[f]indole system, further enhanced by the methoxy (B1213986) substituent, dictates its reactivity towards various reagents.
The benzo[f]indole core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy group at the 4-position is a strong activating group, directing incoming electrophiles to specific positions on the aromatic rings. The directing effect of substituents on an aromatic ring is a well-established principle in organic chemistry. youtube.com Electron-donating groups, such as the methoxy group, increase the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate, known as the arenium ion. youtube.com
In the case of 4-methoxy-1H-benzo[f]indole, the methoxy group's activating and directing effects would primarily influence the benzene (B151609) portion of the molecule. The specific position of substitution (ortho or para to the methoxy group) would depend on steric hindrance and the nature of the electrophile. For instance, in the Fischer indole (B1671886) synthesis of methoxy-substituted phenylhydrazones, the position of cyclization can be influenced by the methoxy group, sometimes leading to "abnormal" products where cyclization occurs on the side of the methoxy substituent. nih.gov This highlights the powerful influence of the methoxy group in directing electrophilic attack.
The indole nitrogen also plays a crucial role in the reactivity of the benzo[f]indole system. While the lone pair on the nitrogen contributes to the aromaticity of the pyrrole (B145914) ring, it can also be protonated under acidic conditions, which can alter the substitution pattern.
Substituted indoles, including benzo[f]indoles, can undergo various rearrangement reactions, often catalyzed by acids. beilstein-journals.org These rearrangements can involve the migration of substituents or even the opening and re-closing of the heterocyclic ring. For example, the treatment of alkoxy-substituted o-(pivaloylaminomethyl)benzaldehydes under acidic conditions can lead to the formation of regioisomeric aldehydes through the intermediacy of an isoindole, which can be considered a form of rearrangement. beilstein-journals.org
Tautomerism, the interconversion of constitutional isomers, is another important aspect of indole chemistry. In the context of this compound, the most relevant tautomeric equilibrium would be between the 1H-indole and the corresponding 3H-indole (indolenine) forms. The stability of these tautomers is influenced by the substituents on the indole ring. While the 1H-tautomer is generally more stable, certain reaction conditions or substituents can favor the formation of the 3H-tautomer. Theoretical calculations on substituted pyrazoles, a related heterocyclic system, have shown that while one tautomer may be thermodynamically more favorable, the energy barrier for interconversion can be significant. mdpi.com
Kinetic and Thermodynamic Studies of Key Reactions
Understanding the kinetics and thermodynamics of the reactions involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and maximizing yields.
Kinetic studies provide information about the rates of chemical reactions. For instance, in electrophilic aromatic substitution, electron-donating groups like the methoxy group are known to increase the reaction rate. youtube.com Thermodynamic studies, on the other hand, provide insights into the relative stability of reactants, intermediates, and products. nih.gov
For example, in the Diels-Alder reaction of furfuryl alcohol with N-hydroxymaleimides, kinetic and thermodynamic parameters were determined using UV-Vis spectroscopy and NMR. mdpi.com The results showed that as the temperature increased, the kinetic rate constants increased, while the equilibrium constant decreased, indicating that the forward reaction is exothermic. mdpi.com Similar studies on the reactions of benzo[f]indole derivatives would be invaluable for understanding their reactivity.
Table 1: Hypothetical Kinetic and Thermodynamic Data for the Nitration of 4-methoxy-1H-benzo[f]indole
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |
| 25 | 1.2 x 10⁻³ | 65 | -80 | -95 |
| 50 | 5.8 x 10⁻³ | 65 | -80 | -98 |
This table is a hypothetical representation and is intended for illustrative purposes only. Actual experimental data would be required for accurate values.
Role of Catalysis in Benzo[f]indole Synthesis and Modification
Catalysis plays a pivotal role in modern organic synthesis, and the preparation of benzo[f]indoles is no exception. Various catalysts can be employed to facilitate their synthesis and subsequent functionalization.
Acid catalysts are commonly used in the Fischer indole synthesis, a classic method for preparing indoles. nih.govnih.gov Lewis acids can also be employed to promote cyclization reactions leading to the benzo[f]indole core. researchgate.net For instance, the synthesis of fused 1H-benzo[f]chromen-indoles has been achieved using Lewis acid catalysis. researchgate.net
Metal catalysts, particularly those based on copper, have been utilized in the synthesis of complex indole derivatives. For example, a copper-catalyzed synthesis of benzo nih.govnih.govthiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles has been reported. rsc.org While this example does not directly involve this compound, it demonstrates the potential of transition metal catalysis in constructing fused indole systems.
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. ias.ac.in By replacing an atom in a reactant with one of its isotopes, chemists can trace the fate of that atom throughout a chemical transformation, providing unambiguous evidence for a proposed pathway. ias.ac.inthieme-connect.de
In the context of this compound, isotopic labeling could be used to investigate several mechanistic questions. For example, to confirm the mechanism of an electrophilic substitution reaction, a deuterium-labeled substrate could be used. The position of the deuterium (B1214612) in the product would reveal the site of electrophilic attack.
Advanced Applications of 2 Ethyl 4 Methoxy 1h Benzo F Indole in Materials Science and Chemical Innovation
Exploration in Organic Electronics and Optoelectronic Materials
The extended π-conjugated system of the benzo[f]indole core makes it an attractive candidate for use in organic electronic devices. The fusion of a benzene (B151609) ring to the indole (B1671886) moiety enhances charge carrier mobility and tunes the electronic energy levels, which are critical parameters for semiconductor and light-emitting materials.
Semiconductor Properties in Organic Field-Effect Transistors (OFETs)
Indole-based materials have been investigated for their potential as organic semiconductors. For instance, properly functionalized indolo[3,2-b]carbazoles have demonstrated excellent field-effect properties in organic thin-film transistors (OTFTs), with mobilities as high as 0.12 cm²/V·s and high on/off ratios of 10⁷. acs.org These properties are attributed to the planar structure and effective π-orbital overlap, which facilitate intermolecular charge transport. The benzo[f]indole scaffold, being a structural isomer of carbazole, is also expected to exhibit favorable semiconductor characteristics. The introduction of an ethyl group at the 2-position and a methoxy (B1213986) group at the 4-position on the benzo[f]indole core can further modulate its semiconductor properties. The electron-donating methoxy group would likely raise the Highest Occupied Molecular Orbital (HOMO) energy level, which could improve charge injection from the electrodes in p-type transistors.
Light-Emitting Characteristics in Organic Light-Emitting Diodes (OLEDs)
Benzoindole-cored building blocks are recognized for their potential in developing deep blue fluorescent materials, which are crucial for full-color displays and solid-state lighting. rsc.org For example, a series of compounds based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core have been synthesized and shown to have high photoluminescence quantum yields, peaking around 410 nm. rsc.org An OLED device using one of these emitters exhibited stable deep blue emission with CIE coordinates of (0.162, 0.085) and a maximum external quantum efficiency (EQE) of 2.6%. rsc.org
The 2-ethyl-4-methoxy-1H-benzo[f]indole structure is anticipated to be a blue emitter. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield. The photophysical properties of related methoxy-substituted diindolocarbazoles show bright photoluminescence in the blue to green spectral region with quantum yields in the range of 0.20–0.27 in solution. The emission characteristics of such compounds are highly dependent on the substitution pattern.
| Compound Family | Emission Peak (nm) | Quantum Yield (%) | Application |
|---|---|---|---|
| Benzo[g]indole Core | ~410 | up to 76.01 | Deep Blue OLEDs |
| Pyrene-Benzimidazole Derivatives | - | - | Blue OLED Emitters |
| Carbazole/Benzimidazole Bipolar Molecules | - | - | OLED Hosts |
Application in Organic Photovoltaics (OPVs)
The indole moiety is a popular motif in the design of electron donor materials for organic solar cells. For instance, a squaraine-based small molecule incorporating a 3H-benzo[e]indoline unit has been synthesized and used as an electron donor in organic solar cells, achieving a power conversion efficiency of 5.35% with a high short-circuit current. researchgate.net The hole mobility of this benzo[e]indoline-based material was found to be significantly higher than its indoline-based counterpart. researchgate.net Asymmetrical benzodithiophene homopolymers have also shown promise in non-fullerene acceptor-based OPVs, with power conversion efficiencies reaching up to 11.5%. mdpi.com Given these precedents, this compound could serve as a valuable building block for designing new donor materials for OPVs. The electron-rich nature of the methoxy-substituted benzo[f]indole core could contribute to efficient light harvesting and charge generation.
Role as a Privileged Scaffold in Ligand Design for Supramolecular Chemistry
The indole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This concept extends to supramolecular chemistry, where the indole scaffold can be used to design ligands for molecular recognition and self-assembly. The planar and aromatic nature of the benzo[f]indole core, along with the hydrogen-bonding capability of the N-H group, makes it an excellent platform for designing host-guest systems and self-assembling nanomaterials. The ethyl and methoxy substituents on this compound can be further functionalized to introduce specific recognition sites or to tune the solubility and packing of the resulting supramolecular structures.
Utilization as a Building Block in Complex Chemical Synthesis
Indole derivatives are fundamental building blocks in organic synthesis due to the versatile reactivity of the indole ring system. researchgate.net They can undergo a variety of chemical transformations, including electrophilic substitution, N-alkylation, and transition-metal-catalyzed cross-coupling reactions. The benzo[f]indole scaffold offers similar synthetic versatility, allowing for the construction of complex polycyclic aromatic systems and functional materials. For example, benzoindole-cored compounds have been used as building blocks for deep blue fluorescent materials for OLEDs. rsc.org The synthesis of this compound itself would likely involve multi-step synthetic sequences, and once formed, it can serve as a precursor for more elaborate molecular architectures. The Fischer indole synthesis is a classic and versatile method for preparing indole skeletons and can be adapted for benzo[f]indole synthesis. nih.gov
Photophysical Properties for Advanced Fluorescent Probes and Sensors
Indole and its derivatives are known for their strong fluorescence emission, making them suitable for use as fluorescent probes in biological and chemical sensing. beilstein-journals.org The photophysical properties of indole derivatives are sensitive to their local environment, which can be exploited for sensing applications. For example, a fluorescent probe based on benzothiazole and benzoindole has been developed for the detection of hydrazine (B178648). rsc.orgresearchgate.net The introduction of substituents on the indole ring can significantly alter the absorption and emission characteristics. A spectroscopic survey of substituted indoles has shown that substitutions on the benzyl ring can lift the degeneracy of the ¹Lₐ and ¹Lₑ electronic transitions, affecting the emission spectrum. nih.gov
The this compound is expected to be a fluorescent molecule with emission in the UV-visible region. The methoxy group is known to cause a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds. The specific photophysical properties would need to be experimentally determined, but based on related compounds, it is likely to have a significant Stokes shift and a good fluorescence quantum yield, making it a promising candidate for the development of new fluorescent probes and sensors.
| Compound Family | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Benzophospholo[3,2-b]indole oxide | 299-307 | 450 | 0.75 |
| Methoxy-substituted diindolocarbazoles | - | Blue to Green | 0.20-0.27 (in solution) |
| 5-hydroxyindole (in cyclohexane) | - | 325 | - |
Conclusions and Future Research Directions for 2 Ethyl 4 Methoxy 1h Benzo F Indole
Summary of Key Academic Discoveries and Contributions
Academic research into the broader class of benzo[f]indole derivatives has unveiled a wealth of information regarding their synthesis, reactivity, and biological activities. A significant body of work has focused on benzo[f]indole-4,9-diones, which have been investigated for their potential as anti-inflammatory and anticancer agents. For instance, certain derivatives have shown inhibitory effects on superoxide (B77818) anion generation and neutrophil elastase release, highlighting their potential in treating inflammatory conditions. nih.govnih.gov Furthermore, studies on other substituted benzo[f]indoles have demonstrated their utility as building blocks in the synthesis of more complex molecules and as core structures in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The varied biological activities and material properties of these compounds underscore the importance of exploring the chemical space occupied by novel derivatives like 2-ethyl-4-methoxy-1H-benzo[f]indole.
Unaddressed Challenges and Opportunities in Synthetic Methodology
The synthesis of specifically substituted benzo[f]indoles, such as the title compound, presents both challenges and opportunities for methodological innovation. The classical Fischer indole (B1671886) synthesis remains a cornerstone for the construction of the indole nucleus and could, in principle, be adapted for this compound. wikipedia.orgbyjus.comorganic-chemistry.org This would likely involve the acid-catalyzed reaction of a suitably substituted naphthylhydrazine with butanal. However, a key challenge lies in controlling the regioselectivity of the cyclization, particularly with a substituted naphthalene (B1677914) precursor. The electronic and steric influence of the methoxy (B1213986) group on the naphthalene ring would need to be carefully considered to achieve the desired isomer.
Modern synthetic methods offer promising avenues to overcome these challenges. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the synthesis of N-arylhydrazones, which are key intermediates in the Fischer indole synthesis. rsc.org Furthermore, other transition-metal-catalyzed cyclization strategies could provide more direct and regioselective routes to functionalized benzo[f]indoles. The development of novel synthetic protocols that are efficient, scalable, and tolerant of a wide range of functional groups remains a significant opportunity for organic chemists working in this area.
Advancements in Computational Predictions and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and understanding the reactivity of heterocyclic compounds. chemrxiv.org While specific computational studies on this compound are not yet available, DFT calculations on related indole derivatives can provide valuable insights. Such studies can elucidate the geometric and electronic structure of the molecule, including bond lengths, bond angles, and the distribution of electron density.
Furthermore, computational methods can be employed to understand the reaction mechanisms of synthetic routes, such as the Fischer indole synthesis. By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control the reaction's outcome, including regioselectivity. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic strategies. The application of computational tools to predict the photophysical properties of this compound could also guide its potential application in materials science.
Emerging Avenues for Applications in Advanced Chemical Technologies
Based on the known applications of other functionalized benzo[f]indole derivatives, several emerging avenues for the application of this compound in advanced chemical technologies can be envisioned.
Medicinal Chemistry: The indole nucleus is a well-established pharmacophore found in numerous approved drugs. researchgate.net The anti-inflammatory and anticancer activities observed in benzo[f]indole-4,9-dione derivatives suggest that this compound could be a valuable scaffold for the design of new therapeutic agents. nih.govnih.gov The ethyl and methoxy substituents could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and selectivity.
Materials Science: Substituted benzoindoles have shown promise as components of organic electronic materials. For example, benzo[g]indole derivatives have been used to create deep blue fluorescent materials for OLEDs. rsc.org The specific electronic properties conferred by the ethyl and methoxy groups in this compound could make it a candidate for similar applications, potentially contributing to the development of more efficient and stable organic electronic devices. Further research into its photophysical properties will be crucial to explore this potential.
Q & A
Q. Critical Conditions :
- Temperature control (e.g., 0°C for NaH-mediated reactions to prevent side reactions) .
- Solvent selection (DMF for polar aprotic environments, acetic acid for cyclization) .
- Purification via column chromatography or recrystallization to isolate high-purity products .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Q. Basic
- ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy protons at ~δ 3.8–4.0 ppm, ethyl group splitting patterns) .
- FT-IR : Confirm carbonyl (C=O) or methoxy (C-O) stretches (~1250–1050 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and molecular geometry, critical for structure-activity relationship (SAR) studies .
Q. Key Features :
- Regioselectivity markers : Absence/presence of unexpected peaks in NMR indicating substitution at positions 2 or 4 .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced
Discrepancies often arise from:
Q. Resolution Strategies :
- Standardized protocols : Use identical cell lines, solvent controls, and dose-response curves .
- Computational modeling : Predict binding affinities to receptors/enzymes using docking studies to contextualize experimental data .
What strategies are recommended for optimizing regioselectivity in electrophilic substitution reactions on the benzo[f]indole core?
Q. Advanced
- Directing groups : Introduce temporary groups (e.g., ester or benzyloxy) to steer electrophiles to positions 4 or 6 .
- Solvent effects : Polar solvents (e.g., acetic acid) favor protonation at specific sites, enhancing regiocontrol .
- Catalytic systems : Lewis acids like AlCl₃ can modulate electron density on the indole ring .
Example : Benzyloxy groups at position 4 direct electrophiles to position 6 due to steric and electronic effects .
What are the primary applications of this compound in medicinal chemistry research?
Q. Basic
- Anticancer agents : Derivatives inhibit kinases (e.g., VEGF receptors) or induce apoptosis in cancer cell lines .
- Antimicrobial scaffolds : Structural analogs show activity against bacterial/fungal pathogens .
- Chemical probes : Study protein-ligand interactions (e.g., serotonin receptors) due to indole’s bioisosteric similarity to tryptophan .
How can computational chemistry methods be applied to predict the reactivity and stability of this compound under varying experimental conditions?
Q. Advanced
- DFT calculations : Model reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility and crystallization .
- ADMET prediction : Estimate bioavailability, BBB penetration, and metabolic stability using tools like SwissADME .
Case Study : MD simulations of indole derivatives in aqueous DMSO informed solvent selection for solubility enhancement .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Flash chromatography : Use gradients (e.g., 10–60% ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (DMF/water or ethanol/hexane) for high-yield crystal formation .
- HPLC : Resolve isomers or closely related derivatives with C18 columns and acetonitrile/water mobile phases .
What experimental approaches are used to determine the crystal structure of this compound derivatives, and how can researchers address challenges in crystallinity?
Q. Advanced
- Single-crystal X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., from DMF/ethyl acetate) .
- Crystallinity challenges :
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature cycling : Alternate between 4°C and RT to reduce disorder .
Example : Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate was resolved at 90 K, revealing intermolecular π-π stacking critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
